1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
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Overview
Description
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] is a complex organic compound with a molecular formula of C13H22N4[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). It belongs to the class of spiro compounds, which are characterized by a unique fused ring system[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...
Scientific Research Applications
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Industry: Its unique structure and reactivity make it suitable for various industrial applications, such as material science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Chemical Reactions Analysis
Types of Reactions: 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under appropriate conditions[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... These products can be further analyzed and utilized in various applications.
Mechanism of Action
The mechanism by which 1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{1'-isopropylspiro [3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ...](https://www.sigmaaldrich.com/PH/en/product/princetonbiomolecularresearchinc/prih3239cdf4?context=bbe). The compound may bind to receptors or enzymes, leading to biological responses[{{{CITATION{{{_1{1'-isopropylspiro 3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 .... Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] can be compared with other similar compounds, such as 1'-propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] and 1'-aminocyclopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]3,5,6,7-tetrahydroimidazo [4,5-c]pyridine-4,4 ....
Properties
IUPAC Name |
1'-propan-2-ylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10(2)17-7-4-13(5-8-17)12-11(3-6-16-13)14-9-15-12/h9-10,16H,3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJZWSMTZEZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)C3=C(CCN2)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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